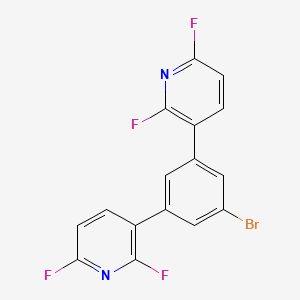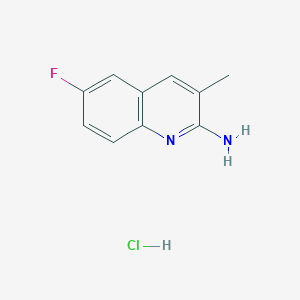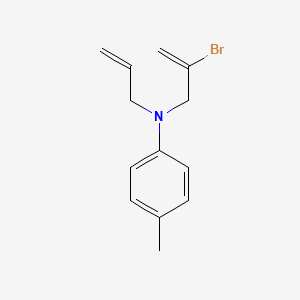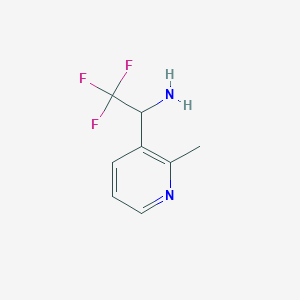
3,3',3''-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is an organic compound characterized by its unique structure, which includes a central 2-methylbenzene core connected to three 2,6-difluoropyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) typically involves the reaction of 2-methylbenzene-1,3,5-triyl trihalide with 2,6-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) has several scientific research applications:
Materials Science: It can be used in the development of advanced materials with specific electronic properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism by which 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine): Similar structure but with a benzene core instead of a methylbenzene core.
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-difluoropyridine): Contains a triazine core, offering different electronic properties.
Uniqueness
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is unique due to its methylbenzene core, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
919288-44-1 |
|---|---|
Molecular Formula |
C22H11F6N3 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
3-[3,5-bis(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C22H11F6N3/c1-10-15(13-3-6-18(24)30-21(13)27)8-11(12-2-5-17(23)29-20(12)26)9-16(10)14-4-7-19(25)31-22(14)28/h2-9H,1H3 |
InChI Key |
HDYKESGZUFQRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F)C4=C(N=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)


![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)



![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)




![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)
